molecular formula C20H38O4 B074464 Dimethyl octadecanedioate CAS No. 1472-93-1

Dimethyl octadecanedioate

Cat. No. B074464
CAS RN: 1472-93-1
M. Wt: 342.5 g/mol
InChI Key: ZOXMHKCFDXHCJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as dimethyl 1,19-nonadecanedioate, involves the methoxycarbonylation of commercial oils like olive, rapeseed, or sunflower oils in the presence of a palladium-based catalyst. This process is followed by hydrogenation to produce the desired diol or diester compounds (Furst et al., 2012). Additionally, methods involving the Wittig reaction have been employed to synthesize related esters, showcasing the versatility of synthetic approaches in this chemical domain (Brunow et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of dimethyl octadecanedioate and related compounds often involves techniques like X-ray crystallography and spectroscopy. These methods provide insights into the arrangement of atoms within a molecule and the configuration of its functional groups, which are crucial for understanding its reactivity and interactions with other molecules. However, specific studies on the molecular structure analysis of dimethyl octadecanedioate were not identified, suggesting a gap in the literature that future research could address.

Chemical Reactions and Properties

Fatty acid esters like dimethyl octadecanedioate undergo various chemical reactions, including hydrolysis, oxidation, and polymerization. These reactions can alter their physical and chemical properties, making them suitable for different applications. For instance, the process of hydrolysis breaks down esters into their corresponding acids and alcohols, affecting their solubility and reactivity (Knapp et al., 1986).

Scientific Research Applications

Perfumery:

  • Field: Perfumery .
  • Application: Dimethyl octadecanedioate has been used in the synthesis of macrocyclic ketones, which are used as replacements for natural musk odorants .
  • Method: The compound is used in a one-step catalytic process to produce cycloheptadecanone .
  • Results: The process provides a less expensive route to synthetic macrocyclic ketones .

Organic Synthesis:

  • Field: Organic Chemistry .
  • Application: Dimethyl octadecanedioate is used in the synthesis of other organic compounds .
  • Method: The compound is used in a one-step catalytic process to produce cycloheptadecanone . The process involves the use of absolute methanol and sodium metal to create a sodium methoxide solution, in which methyl hydrogen sebacate is dissolved . The solution is then subjected to electrolysis, resulting in the formation of dimethyl octadecanedioate .
  • Results: The yield amounts to 116–126 g. (68–74%) of white, microcrystalline dimethyl octadecanedioate, m.p. 57–58° .

Safety And Hazards

When handling Dimethyl octadecanedioate, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

dimethyl octadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXMHKCFDXHCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340721
Record name Dimethyl octadecanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl octadecanedioate

CAS RN

1472-93-1
Record name Dimethyl octadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1472-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanedioic acid, 1,18-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472931
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Record name Octadecanedioic acid, 1,18-dimethyl ester
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Record name Dimethyl octadecanedioate
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Record name dimethyl octadecanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
HW Best - Pat, 1982 - img.perfumerflavorist.com
T~: ph for le~ s expensive, o~ t~~ to, Yn. tec macrocychc ketones as replacements for natural musk odorants has been studied by various groups for some time, The 15-, 16-, and 17-…
Number of citations: 2 img.perfumerflavorist.com
AP Tulloch - Journal of the American Oil Chemists' Society, 1973 - Wiley Online Library
… To identify components, synthetic methyl 28-hydroxyoctacosanoate (as acetate), diacetates of a,co-hexacosane and tr/acontane diols, and dimethyl octadecanedioate and …
Number of citations: 101 aocs.onlinelibrary.wiley.com
S Swann Jr, WE Garrison Jr - Organic Syntheses, 2003 - Wiley Online Library
Dimethyl Octadecanedioate - Swann - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
M Sibeijn, EK Poels, A Bliek, JA Moulijn - Journal of the American Oil …, 1994 - Springer
… Scheme 4 presents a process for the production of 1,18dimethyl-octadecanedioate (a saturated diester) via selfmetathesis of methyl oleat~ Obviously, for some applications, the free di-…
Number of citations: 8 link.springer.com
N Sultana, C Guria, VK Saxena - Arabian Journal of Chemistry, 2020 - Elsevier
… stearate) in feed and (b) dimethyl octadecanedioate in SA oxidation product after 20 h. … For dimethyl octadecanedioate, a peak was observed at [M-31]+ due to α-cleavage (loss of …
Number of citations: 2 www.sciencedirect.com
H Mutlu, R Hofsäß, RE Montenegro, MAR Meier - Rsc Advances, 2013 - pubs.rsc.org
… In a 500 mL round bottom flask 3.82 g dimethyl octadecanedioate (C18 [thin space (1/6-em)] : [thin space (1/6-em)] C21 = 73 [thin space (1/6-em)] : [thin space (1/6-em)] 27, 10.79 mmol) …
Number of citations: 66 pubs.rsc.org
M Eck, ST Schwab, TF Nelson, K Wurst… - Angewandte …, 2023 - Wiley Online Library
… Polyesters of renewable 1,18-dimethyl octadecanedioate[12,13] with different α,ω-diols were generated by dibutyltin oxide catalyzed polycondensation, to yield PE-2,18, PE-3,18, and …
Number of citations: 14 onlinelibrary.wiley.com
G Almendros, F Martin, FJ González-Vila - Geoderma, 1988 - Elsevier
Fire-induced changes in humic and lipid soil fractions were assessed by two approaches. Comparisons were made of the nature and amounts of the two fractions in samples of a Dystric …
Number of citations: 167 www.sciencedirect.com
YM van Nuland, G Eggink, RA Weusthuis - Microbial Cell Factories, 2017 - Springer
… Since this chemical was not commercially available, the quantification was realized by taking the response factor of dimethyl octadecanedioate. Furthermore, nonyl nonanoate was …
Number of citations: 5 link.springer.com
M Häußler, M Eck, D Rothauer, S Mecking - Nature, 2021 - nature.com
… Catalysis of the polyester depolymerization reaction by KOH lead to partial saponification of the 1,18-dimethyl octadecanedioate monomer. c, Depolymerization in water (50 wt% KOH) …
Number of citations: 303 www.nature.com

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